molecular formula C4H7Cl2N B1351983 (2,2-Dichlorocyclopropyl)methylamine CAS No. 68618-71-3

(2,2-Dichlorocyclopropyl)methylamine

Cat. No. B1351983
CAS RN: 68618-71-3
M. Wt: 140.01 g/mol
InChI Key: AZJBFYHLWRPAIH-UHFFFAOYSA-N
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Description

“(2,2-Dichlorocyclopropyl)methylamine” is a chemical compound with the molecular formula C4H7Cl2N12. It is used in various chemical reactions and has been the subject of several studies3.



Synthesis Analysis

The synthesis of “(2,2-Dichlorocyclopropyl)methylamine” involves several steps. However, specific details about its synthesis are not readily available in the search results.



Molecular Structure Analysis

The molecular structure of “(2,2-Dichlorocyclopropyl)methylamine” is represented by the formula C4H7Cl2N14. More detailed structural information is not available in the search results.



Chemical Reactions Analysis

“(2,2-Dichlorocyclopropyl)methylamine” is involved in various chemical reactions. However, specific details about these reactions are not readily available in the search results.



Physical And Chemical Properties Analysis

“(2,2-Dichlorocyclopropyl)methylamine” has several physical and chemical properties. It has a molecular weight of 140.01 g/mol12. More detailed property information is not available in the search results.


Scientific Research Applications

1. Chemotherapeutic Agent Mechanism

(2,2-Dichlorocyclopropyl)methylamine, related to mechlorethamine, is studied for its role in chemotherapy. Mechlorethamine, a nitrogen mustard chemotherapeutic agent, induces DNA-DNA and DNA-protein cross-links (DPCs), blocking DNA replication. Mass spectrometry-based methodologies characterize in vivo DNA-protein cross-linking following treatment with mechlorethamine, indicating potential mechanisms of other similar compounds like (2,2-Dichlorocyclopropyl)methylamine in cancer treatment (Michaelson-Richie et al., 2011).

2. Synthesis of Pyrroles

Research involving thermolysis of N-alkyl- and N-aryl-(2,2-dichlorocyclopropyl)methyleneamines, closely related to (2,2-Dichlorocyclopropyl)methylamine, yielded 1-t-alkyl and 1-aryl-3-chloropyrroles as major products. This study provides a unique tool for synthesizing halo-4-phenylpyrrole derivatives, demonstrating its potential in organic synthesis and pharmaceutical research (Kagabu et al., 1995).

3. Production of Heterocyclic Compounds

The reaction of methylamine with cyclopropanone, closely related to (2,2-Dichlorocyclopropyl)methylamine, leads to various six- and eight-membered heterocycles. This suggests potential applications in synthesizing complex organic compounds, highlighting its significance in chemical synthesis and drug development (Tilborg et al., 1974).

4. Monoamine Oxidase Inhibition

Research on 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine, structurally related to (2,2-Dichlorocyclopropyl)methylamine, shows their role as inhibitors and substrates of monoamine oxidase (MAO). These findings are relevant in the context of neurological disorders and could influence the development of new MAO inhibitors for therapeutic purposes (Silverman & Zieske, 1985).

5. Study of Alkylamine-Sensitive Sites

Methylamine's reaction with alpha2-macroglobulin, a plasma protease inhibitor, shows that it forms an irreversible covalent modification. This study, using compounds related to (2,2-Dichlorocyclopropyl)methylamine, provides insights into specific protein reactions and modifications, which could have implications in understanding certain biochemical processes and developing targeted therapies (Swenson & Howard, 1979).

Safety And Hazards

The safety and hazards of “(2,2-Dichlorocyclopropyl)methylamine” are not clearly defined in the search results.


Future Directions

The future directions of “(2,2-Dichlorocyclopropyl)methylamine” research are not clearly defined in the search results.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to relevant scientific literature or databases.


properties

IUPAC Name

(2,2-dichlorocyclopropyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Cl2N/c5-4(6)1-3(4)2-7/h3H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJBFYHLWRPAIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Cl)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406920
Record name (2,2-dichlorocyclopropyl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,2-Dichlorocyclopropyl)methylamine

CAS RN

68618-71-3
Record name (2,2-dichlorocyclopropyl)methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,2-dichlorocyclopropyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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